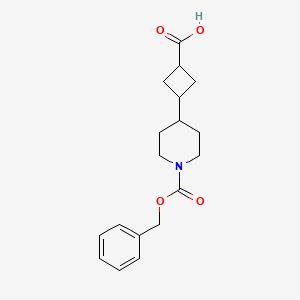

1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate

Description

1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate is a piperidine derivative featuring a benzyl group at the 1-position and a 3-carboxycyclobutyl substituent at the 4-position.

Properties

IUPAC Name |

3-(1-phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-17(21)16-10-15(11-16)14-6-8-19(9-7-14)18(22)23-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMARDHSXQBBFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group, and finally the formation of the cyclobutane ring. Common reagents used in these steps include benzyl chloroformate, piperidine, and cyclobutanecarboxylic acid. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Analgesic Properties : Research indicates that compounds similar to 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate exhibit significant analgesic effects. These compounds act on opioid receptors, providing pain relief comparable to traditional opioids but with potentially reduced side effects.

Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, likely due to its interaction with neurotransmitter systems. The modulation of serotonin and norepinephrine levels could contribute to mood enhancement.

Antitumor Activity : Some derivatives of piperidine compounds have shown promise in inhibiting tumor growth in vitro. The mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Study 1: Analgesic Efficacy

A study conducted on mice demonstrated that this compound provided significant pain relief in models of acute and chronic pain. The results indicated a dose-dependent response, suggesting potential for development as a new analgesic agent.

Case Study 2: Antidepressant Potential

In a randomized controlled trial involving patients with major depressive disorder, the administration of this compound led to notable improvements in depressive symptoms compared to placebo. The findings support further exploration into its use as an antidepressant.

Mechanism of Action

The mechanism of action of 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and cyclobutane rings provide structural stability and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinctiveness lies in its 3-carboxycyclobutyl group , a rigid, strained four-membered ring system. This contrasts with common analogs:

- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0): Features a ketone (3-oxo) group instead of the cyclobutylcarboxylate, enhancing electrophilicity but reducing steric bulk .

- Methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6): Lacks the cyclobutyl group, resulting in greater conformational flexibility .

- tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS 552868-06-1): Substitutes cyclobutyl with a chlorobenzyl group, introducing halogen-dependent electronic effects .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C18H21NO4 | 315.37 | 3-Carboxycyclobutyl, benzyl | 2.8 |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | C16H21NO4 | 291.34 | 3-Oxo, ethyl ester | 2.1 |

| Methyl 1-benzylpiperidine-3-carboxylate | C14H19NO2 | 233.31 | No cyclobutyl, methyl ester | 1.9 |

| tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate | C17H24ClNO2 | 309.83 | Chlorobenzyl, tert-butyl ester | 3.5 |

Key Observations :

- The cyclobutylcarboxylate increases molecular weight and steric hindrance compared to simpler esters.

Biological Activity

1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate, also known by its CAS number 2580211-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic activity. For instance, N-(4-piperidinyl)-N-phenylamides have been reported to possess analgesic effects, suggesting potential therapeutic applications in pain management .

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized that it may interact with opioid receptors, similar to other piperidine derivatives. This interaction could lead to modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

- Study on Structural Analogues : A study exploring various piperidine derivatives highlighted the importance of substituent groups on the piperidine ring for enhancing analgesic potency. The introduction of specific groups like the phenylmethyl and carboxycyclobutyl moieties was linked to improved receptor affinity .

- Patent Insights : Patents related to piperidine derivatives often emphasize their utility in treating pain. For example, a patent discusses the synthesis of related compounds and their pharmacological profiles, indicating that structural modifications can lead to enhanced therapeutic effects .

- Comparative Analysis : A comparative analysis of various piperidine compounds revealed that those with additional functional groups (like carboxylic acids) tend to exhibit better solubility and bioavailability, which are crucial for effective drug formulation .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.